2-Methoxybenzyl alcohol
Overview
Description
2-Methoxybenzyl alcohol, also known as o-Anisyl alcohol, is an organic compound with the molecular formula C8H10O2. It is a colorless to light yellow liquid with a pleasant odor. This compound is commonly used as an intermediate in organic synthesis and has various applications in pharmaceuticals, agrochemicals, and other industries .
Scientific Research Applications
2-Methoxybenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
This compound is a derivative of benzyl alcohol, which is known to interact with various enzymes and receptors in the body . .
Mode of Action
It is known that benzyl alcohol derivatives can act as inhibitors or activators for certain enzymes
Biochemical Pathways
Benzyl alcohol and its derivatives are known to participate in various metabolic pathways . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methoxybenzyl alcohol are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion patterns would depend on its specific interactions with metabolic enzymes and transporters .
Result of Action
It is known that benzyl alcohol can cause cell membrane disruption and protein denaturation . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its solubility, stability, and interactions with biological targets . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methoxybenzyl alcohol are not well-documented in the literature. It is known that similar compounds can interact with various enzymes and proteins. For instance, vanillyl-alcohol oxidase, an enzyme that catalyzes the oxidation of a variety of phenolic compounds, could potentially interact with this compound .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2-methoxybenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature and yields the desired alcohol .
Another method involves the hydrogenation of 2-methoxybenzaldehyde in the presence of a palladium catalyst. This reaction is conducted under mild conditions and produces this compound with high selectivity .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methoxybenzaldehyde. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction of this compound can yield 2-methoxytoluene when treated with strong reducing agents.
Substitution: The hydroxyl group of this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 2-Methoxybenzoic acid
Reduction: 2-Methoxytoluene
Substitution: 2-Methoxybenzyl chloride or bromide
Comparison with Similar Compounds
2-Methoxybenzyl alcohol can be compared with other similar compounds such as 2-Methoxybenzoic acid, 2-Methoxytoluene, and 2-Methoxybenzaldehyde.
2-Methoxybenzoic acid: This compound is the oxidized form of this compound and is used in the synthesis of various pharmaceuticals.
2-Methoxytoluene: This reduced form of this compound is used as a solvent and in the production of fragrances.
2-Methoxybenzaldehyde: This compound is a precursor to this compound and is used in the synthesis of various organic compounds.
This compound is unique due to its versatile reactivity and wide range of applications in different fields, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
(2-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLYBQSHRJMURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060606 | |
Record name | Benzenemethanol, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear orange to light orange-brown liquid; [Acros Organics MSDS] | |
Record name | 2-Methoxybenzyl alcohol | |
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Vapor Pressure |
0.00429 [mmHg] | |
Record name | 2-Methoxybenzyl alcohol | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
612-16-8, 1331-81-3 | |
Record name | 2-Methoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-16-8 | |
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Record name | 2-Methoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisyl alcohol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331813 | |
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Record name | 612-16-8 | |
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Record name | Benzenemethanol, 2-methoxy- | |
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Record name | Benzenemethanol, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Anisyl alcohol (o-,m-,p-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHOXYBENZYL ALCOHOL | |
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Retrosynthesis Analysis
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